Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester
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Overview
Description
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the acetic acid moiety and the ethyl ester group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyridine-based compounds
- Chlorinated heterocycles
Uniqueness
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine core, the acetic acid moiety, and the ethyl ester group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
88571-07-7 |
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Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl 2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-16(22)8-14-17(13-6-5-12(18)9-19-13)20-15-7-4-11(2)10-21(14)15/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
DYGAQLHSEFUWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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